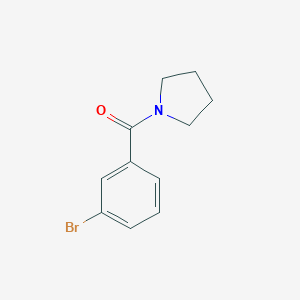

(3-Bromobenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354197 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346721-91-3 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on (3-Bromobenzoyl)pyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3-Bromobenzoyl)pyrrolidine. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical Structure and Properties

(3-Bromobenzoyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₂BrNO.[1][2][3] It consists of a pyrrolidine ring attached to a 3-bromobenzoyl group. The structure features a bromine atom on the meta-position of the phenyl ring.

Structure:

A summary of the key chemical and physical properties of (3-Bromobenzoyl)pyrrolidine is presented in Table 1.

Table 1: Chemical and Physical Properties of (3-Bromobenzoyl)pyrrolidine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂BrNO | [1][2][3] |

| Molecular Weight | 254.12 g/mol | [1][2][3] |

| CAS Number | 346721-91-3 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 100 - 110 °C (range) | [4] |

| Boiling Point | ~300 - 320 °C (estimated) | [4] |

| Solubility | Moderately soluble in dichloromethane and chloroform; less soluble in water. | [4] |

| Purity | ≥96% | [2] |

Synthesis

The synthesis of (3-Bromobenzoyl)pyrrolidine is typically achieved through an amide coupling reaction between 3-bromobenzoyl chloride and pyrrolidine. This is a standard method for forming amide bonds.

Synthesis of 3-Bromobenzoyl Chloride (Precursor)

The precursor, 3-bromobenzoyl chloride, can be synthesized from 3-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromobenzoic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude 3-bromobenzoyl chloride can be purified by vacuum distillation.

Synthesis of (3-Bromobenzoyl)pyrrolidine

The final product is synthesized by the reaction of 3-bromobenzoyl chloride with pyrrolidine in the presence of a base.

Experimental Protocol: Synthesis of (3-Bromobenzoyl)pyrrolidine

Materials:

-

3-Bromobenzoyl chloride

-

Pyrrolidine

-

Triethylamine or another suitable base

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve pyrrolidine and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Dissolve 3-bromobenzoyl chloride in anhydrous DCM and add it dropwise to the pyrrolidine solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

The synthesis workflow is illustrated in the following diagram:

References

In-Depth Technical Guide: Synthesis and Discovery of Novel (3-Bromobenzoyl)pyrrolidine Analogs as Potent Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel (3-Bromobenzoyl)pyrrolidine analogs as promising candidates for cancer therapy. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on analogs featuring a 3-bromobenzoyl moiety, a structural feature often associated with potent and selective inhibition of key signaling pathways implicated in cancer progression.

Core Synthesis Strategies

The synthesis of (3-Bromobenzoyl)pyrrolidine analogs typically involves the coupling of a pyrrolidine derivative with 3-bromobenzoyl chloride or 3-bromobenzoic acid. The following sections detail the general synthetic approaches and provide a representative experimental protocol.

General Synthetic Routes

Several synthetic strategies can be employed for the preparation of the target compounds. A common and efficient method involves the acylation of a substituted or unsubstituted pyrrolidine with 3-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, amide bond formation can be achieved through the coupling of 3-bromobenzoic acid with a pyrrolidine derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

The choice of the specific synthetic route often depends on the availability of starting materials, the desired substitution pattern on the pyrrolidine ring, and the overall scalability of the process.

Experimental Protocol: Synthesis of N-(3-Bromobenzoyl)pyrrolidine

This protocol describes a general method for the synthesis of the parent compound, N-(3-Bromobenzoyl)pyrrolidine, which can be adapted for the synthesis of various analogs by using appropriately substituted pyrrolidines.

Materials:

-

Pyrrolidine

-

3-Bromobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-Bromobenzoyl)pyrrolidine.

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

(3-Bromobenzoyl)pyrrolidine analogs have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent activity against a range of cancer cell lines. The 3-bromophenyl moiety has been identified as a key pharmacophore in various kinase inhibitors.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of compounds containing the 3-bromobenzoyl scaffold. For instance, N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and cell proliferation. Similarly, 3-bromoacetylamino benzoylurea has shown strong cancericidal activity by disrupting microtubule assembly.[2]

The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Quantitative Data Summary

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Analog A | MCF-7 (Breast) | 25-30 | Doxorubicin | <1 |

| Analog B | MDA-MB-468 (Breast) | 25 | Doxorubicin | <1 |

| Compound 22 | HCT116 (Colon) | 1.20 | 5-Fluorouracil | 4.6 |

| Compound 19 | MGC 80-3 (Gastric) | 1.0 | Cisplatin | - |

| Compound 21 | HepG2 (Liver) | 0.5 | Cisplatin | - |

Data for Analogs A and B are from pyrrolidine chalcone derivatives.[3] Data for Compound 22 is from a 3/4-bromo benzohydrazide derivative.[4] Data for Compounds 19 and 21 are from 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[3]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol outlines the general procedure for assessing the in vitro anticancer activity of the synthesized analogs using the MTT assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized (3-Bromobenzoyl)pyrrolidine analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of (3-Bromobenzoyl)pyrrolidine analogs can be attributed to their ability to modulate various signaling pathways that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR.[5][6][7] The 3-bromophenyl moiety is a common feature in many ATP-competitive kinase inhibitors. It is hypothesized that the bromine atom can form halogen bonds with the backbone carbonyls in the hinge region of the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.

The inhibition of these RTKs blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of the synthesized analogs against a specific kinase.

Caption: Workflow for Kinase Inhibition Assay.

Conclusion and Future Directions

The (3-Bromobenzoyl)pyrrolidine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potential to inhibit key oncogenic signaling pathways, makes them an attractive area for further investigation.

Future research efforts should focus on:

-

Synthesis of diverse analog libraries: Exploring a wide range of substitutions on the pyrrolidine ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Comprehensive biological evaluation: Screening analogs against a broad panel of cancer cell lines and performing in-depth mechanistic studies to identify specific molecular targets.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure to understand the key determinants of biological activity and to guide the design of more potent and selective inhibitors.

-

In vivo efficacy studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel (3-Bromobenzoyl)pyrrolidine-based therapies for the treatment of cancer.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(3-Bromobenzoyl)pyrrolidine: A Technical Guide to its Role as a Synthetic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation of publicly available scientific literature and chemical databases reveals that (3-Bromobenzoyl)pyrrolidine is not characterized as a biologically active compound with a defined mechanism of action. Instead, its primary significance in the biomedical field is as a synthetic building block , particularly in the construction of larger, more complex molecules for drug discovery. Notably, it is frequently categorized as a component for the synthesis of Proteolysis Targeting Chimeras (PROTACs) , a novel class of therapeutic agents designed for targeted protein degradation.

This technical guide elucidates the role of (3-Bromobenzoyl)pyrrolidine as a chemical intermediate and provides context for its application in the development of targeted protein degraders.

Chemical Properties of (3-Bromobenzoyl)pyrrolidine

While biological activity data is not available, the fundamental chemical properties of (3-Bromobenzoyl)pyrrolidine have been documented.

| Property | Value |

| CAS Number | 346721-91-3 |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥96% |

| Storage | Room temperature |

Role as a Building Block in PROTAC Synthesis

The classification of (3-Bromobenzoyl)pyrrolidine as a "Protein Degrader Building Block" indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within a cell. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The structure of (3-Bromobenzoyl)pyrrolidine, containing a pyrrolidine ring and a bromobenzoyl group, makes it a versatile scaffold. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to attach a linker or another component of the PROTAC. The pyrrolidine and benzoyl moieties can serve as core structural elements or as precursors to ligands for either the target protein or the E3 ligase.

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow where a building block like (3-Bromobenzoyl)pyrrolidine could be utilized in the multi-step synthesis of a final PROTAC molecule. The bromine atom is a key feature, allowing for reactions like Suzuki or Buchwald-Hartwig coupling to attach the linker, which is then subsequently connected to the other ligand.

Experimental Protocols for Characterizing Final PROTACs

While there are no experimental protocols for assessing the biological activity of (3-Bromobenzoyl)pyrrolidine itself, the final PROTAC molecules synthesized from it would be subjected to a battery of assays to determine their efficacy. These protocols would be essential for any drug development professional working with such compounds.

a) Target Protein Binding Assays:

-

Purpose: To confirm that the "warhead" of the PROTAC binds to the intended target protein.

-

Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays with a known fluorescent ligand can be employed. For SPR, the target protein is immobilized on a sensor chip, and the PROTAC is flowed over the surface. The binding affinity (K_D) is determined by measuring the change in the refractive index at the surface.

b) E3 Ligase Binding Assays:

-

Purpose: To verify that the "anchor" of the PROTAC binds to the intended E3 ligase (e.g., Cereblon or VHL).

-

Methodology: Similar techniques as for target protein binding can be used. For example, a competitive fluorescence polarization assay can be performed where the PROTAC competes with a fluorescently labeled ligand for binding to the E3 ligase.

c) In Vitro Protein Degradation Assays:

-

Purpose: To demonstrate that the PROTAC induces the degradation of the target protein in a cellular context.

-

Methodology: A relevant cell line is treated with varying concentrations of the PROTAC for different time points. The levels of the target protein are then quantified using methods like Western Blotting or In-Cell Westerns. The DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) are key parameters determined from these experiments.

d) Cellular Viability and Functional Assays:

-

Purpose: To assess the downstream functional consequences of target protein degradation.

-

Methodology: Depending on the function of the target protein, assays such as cell proliferation assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), or specific functional assays related to the protein's pathway (e.g., reporter gene assays) are conducted.

Conclusion

Spectroscopic and Synthetic Profile of (3-Bromobenzoyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (3-Bromobenzoyl)pyrrolidine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent fragments: the 3-bromobenzoyl moiety and the pyrrolidine ring. The guide also outlines a detailed experimental protocol for its synthesis, empowering researchers to produce and characterize this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3-Bromobenzoyl)pyrrolidine. These predictions are derived from established spectral data of structurally related compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for (3-Bromobenzoyl)pyrrolidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.3 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 3.6 - 3.4 | m | 4H | -N-CH₂ - (pyrrolidine ring) |

| ~ 2.0 - 1.8 | m | 4H | -CH₂ -CH₂ - (pyrrolidine ring) |

Note: The chemical shifts of the pyrrolidine protons are influenced by the electronic effects of the benzoyl group and may exhibit rotational isomers due to the amide bond, leading to broader signals.

Table 2: Predicted ¹³C NMR Data for (3-Bromobenzoyl)pyrrolidine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (amide carbonyl) |

| ~ 138 | C -Br (aromatic) |

| ~ 132 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 122 | C -C=O (aromatic) |

| ~ 49 | -N-C H₂ (pyrrolidine ring) |

| ~ 46 | -N-C H₂ (pyrrolidine ring) |

| ~ 26 | -C H₂- (pyrrolidine ring) |

| ~ 24 | -C H₂- (pyrrolidine ring) |

Table 3: Predicted IR and MS Data for (3-Bromobenzoyl)pyrrolidine

| Spectroscopic Method | Predicted Values |

| IR Spectroscopy (cm⁻¹) | ~ 3100-3000 (Aromatic C-H stretch)~ 2980-2850 (Aliphatic C-H stretch)~ 1640 (Amide C=O stretch)~ 1590, 1470 (Aromatic C=C stretch)~ 1070 (C-Br stretch) |

| Mass Spectrometry (m/z) | 253/255 ([M]⁺, isotopic pattern for Br)183/185 ([M - C₄H₈N]⁺, bromobenzoyl fragment)70 ([C₄H₈N]⁺, pyrrolidine fragment) |

Experimental Protocols

The synthesis of (3-Bromobenzoyl)pyrrolidine can be readily achieved through the acylation of pyrrolidine with 3-bromobenzoyl chloride. The following protocol provides a detailed methodology for this reaction.

Synthesis of (3-Bromobenzoyl)pyrrolidine

Materials:

-

3-Bromobenzoyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzoyl chloride (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).

-

Addition of Pyrrolidine: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same solvent.

-

Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution with vigorous stirring.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-Bromobenzoyl)pyrrolidine.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the characterization of the synthesized compound.

Caption: Synthesis of (3-Bromobenzoyl)pyrrolidine.

An In-depth Technical Guide to the Physical Properties of (3-Bromobenzoyl)pyrrolidine

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Bromobenzoyl)pyrrolidine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details key physical constants, solubility characteristics, and provides standardized experimental protocols for their determination.

Core Physical and Chemical Properties

(3-Bromobenzoyl)pyrrolidine is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its physical properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Summary of Physical and Chemical Data for (3-Bromobenzoyl)pyrrolidine

| Property | Value | Source |

| CAS Number | 346721-91-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrNO | [1][2] |

| Molecular Weight | 254.1 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~100 - 110°C (Purity dependent) | [3] |

| Boiling Point | ~300 - 320°C (Estimated at normal pressure) | [3] |

| Density | ~1.4 - 1.5 g/cm³ (Calculated) | [3] |

| Flash Point | ~130 - 140°C (Estimated) | [3] |

Note: Some sources may report slightly different molecular weights or formulas (e.g., C₁₁H₁₀BrNO, MW 252.107 g/mol )[3]. The values presented here are consistent with the most commonly cited data.

Solubility Profile

The solubility of a compound is a critical parameter for its use in various experimental and industrial applications, from reaction chemistry to formulation development.

Table 2: Solubility Characteristics of (3-Bromobenzoyl)pyrrolidine

| Solvent | Solubility |

| Water | Less soluble |

| Dichloromethane | Moderately soluble |

| Chloroform | Moderately soluble |

The compound's structure, featuring a polar amide group and a nonpolar bromobenzoyl group, results in moderate solubility in common organic solvents and limited solubility in aqueous media.[3]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. The following sections outline protocols for the synthesis of (3-Bromobenzoyl)pyrrolidine and the determination of its key physical properties.

Synthesis of (3-Bromobenzoyl)pyrrolidine

This protocol describes a standard laboratory procedure for the synthesis of (3-Bromobenzoyl)pyrrolidine via the acylation of pyrrolidine with 3-bromobenzoyl chloride.

Materials:

-

3-Bromobenzoyl chloride

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred pyrrolidine solution via a dropping funnel over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC analysis.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography or recrystallization to yield pure (3-Bromobenzoyl)pyrrolidine.

Caption: Experimental workflow for the synthesis of (3-Bromobenzoyl)pyrrolidine.

Determination of Melting Point

Apparatus:

-

Calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Sample of purified (3-Bromobenzoyl)pyrrolidine

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack a small amount (2-3 mm height) into a capillary tube by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to about 15-20°C below the expected melting point (approx. 100°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for determining the melting point of a solid compound.

Determination of Solubility

This protocol provides a general method for qualitatively and quantitatively assessing solubility.

Apparatus:

-

Analytical balance

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Qualitative Assessment: To a vial containing 1 mL of the desired solvent (e.g., water, dichloromethane), add a small, known amount (e.g., 1-2 mg) of (3-Bromobenzoyl)pyrrolidine. Vortex or stir the mixture vigorously. Visually observe if the solid dissolves completely. If it does, add more solute incrementally to assess the degree of solubility (e.g., sparingly soluble, soluble, freely soluble).

-

Quantitative Assessment (Thermodynamic Solubility):

-

Add an excess amount of the solid compound to a known volume of solvent in a sealed vial.

-

Agitate the mixture in a constant temperature bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). The measured concentration represents the solubility of the compound in that solvent at that temperature.

-

Caption: Workflow for quantitative (thermodynamic) solubility determination.

Structural and Logical Relationships

(3-Bromobenzoyl)pyrrolidine can be classified based on its constituent functional groups, which dictate its chemical reactivity and physical properties.

Caption: Logical classification of (3-Bromobenzoyl)pyrrolidine.

References

(3-Bromobenzoyl)pyrrolidine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (3-Bromobenzoyl)pyrrolidine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including a five-membered nitrogen-containing ring coupled with a substituted benzoyl group, provide a versatile platform for the design and synthesis of novel therapeutic agents. The presence of the bromine atom offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies, making it an attractive starting point for drug discovery programs targeting a range of diseases. This technical guide delves into the synthesis, biological activities, and therapeutic potential of (3-Bromobenzoyl)pyrrolidine and its analogs, with a focus on quantitative data, experimental protocols, and the elucidation of underlying mechanisms of action.

Synthesis of the (3-Bromobenzoyl)pyrrolidine Scaffold and Its Analogs

The fundamental (3-Bromobenzoyl)pyrrolidine structure can be synthesized through standard amidation reactions between 3-bromobenzoyl chloride and pyrrolidine. More complex derivatives, such as the spirooxindole pyrrolidines, are often constructed via multi-component reactions. A notable example is the [3+2] cycloaddition reaction of an azomethine ylide (generated in situ from an isatin and an amino acid) with a dipolarophile. This method allows for the creation of highly functionalized and stereochemically complex molecules in a single step.

For instance, the synthesis of 3′-(4-Bromobenzoyl)-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one, a structurally related analog, involves the reaction of N-methylisatin, sarcosine, and (E)-1-(4-bromophenyl)-3-mesitylprop-2-en-1-one. This reaction highlights the modularity of the synthesis, allowing for the introduction of diverse substituents on both the pyrrolidine and the benzoyl moieties.

Anticancer Activity: A Primary Therapeutic Application

A significant body of research has focused on the anticancer potential of compounds incorporating the bromobenzoyl-pyrrolidine scaffold. These derivatives have demonstrated cytotoxic effects against various cancer cell lines, with a particular emphasis on non-small cell lung cancer.

In Vitro Cytotoxicity against A549 Human Lung Carcinoma Cells

A series of spirooxindole pyrrolidine analogs, including a derivative bearing a 4-bromobenzoyl group, have been evaluated for their in vitro cytotoxicity against the A549 human lung adenocarcinoma cell line.[1] The antiproliferative activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

While the specific IC50 value for the 3′-(4-Bromobenzoyl)-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one analog was not among the most potent reported in one key study, other analogs within the same series exhibited significant activity, with IC50 values in the low micromolar range.[1] This suggests that while the bromobenzoyl moiety is well-tolerated, further optimization of other substituents on the scaffold is crucial for enhancing anticancer potency.

Table 1: In Vitro Cytotoxicity of Selected Spirooxindole Pyrrolidine Analogs against A549 Cells [1]

| Compound | R Group (at 3'-position) | IC50 (µM) at 48h |

| 5e | 4-Fluorobenzoyl | 3.48 |

| 5f | 4-Chlorobenzoyl | 1.2 |

| Cisplatin (Standard) | - | 22.35 |

Data extracted from a study on mesitylene-based spirooxindole derivatives.[1]

Experimental Protocols

Synthesis of Spirooxindole Pyrrolidine Derivatives[2]

A general procedure for the synthesis of spirooxindole pyrrolidines involves the following steps:

-

A mixture of an appropriate isatin (1.0 mmol), an α-amino acid (e.g., sarcosine, 1.0 mmol), and a substituted chalcone-like dipolarophile (1.0 mmol) is refluxed in a suitable solvent (e.g., ethanol) for a specified time.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried.

-

The crude product is then purified by column chromatography to afford the desired spirooxindole pyrrolidine derivative.

MTT Assay for Cytotoxicity Assessment[1]

The following protocol is a representative example for evaluating the in vitro cytotoxicity of compounds against the A549 cell line:

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 × 10³ cells per well in 200 µL of culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these various concentrations of the compounds and incubated for 24 or 48 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in sterile phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at 595 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of many (3-Bromobenzoyl)pyrrolidine derivatives are still under investigation. However, for the spirooxindole class of compounds, a common mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. The signaling pathway leading to apoptosis is complex and can be initiated through various intrinsic and extrinsic cues.

Caption: Putative apoptotic signaling pathways induced by (3-Bromobenzoyl)pyrrolidine analogs.

Future Directions and Other Potential Biological Targets

While anticancer activity is a prominent area of investigation, the versatility of the (3-Bromobenzoyl)pyrrolidine scaffold suggests its potential for development against other biological targets. The pyrrolidine ring is a common feature in compounds with a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory activities. The bromo-substituent on the benzoyl ring can be exploited for further chemical diversification through cross-coupling reactions, enabling the exploration of a vast chemical space and the potential discovery of novel inhibitors for various enzymes and receptors.

Future research should focus on:

-

Systematic SAR studies: To understand the influence of substituents at different positions of both the pyrrolidine and benzoyl rings on biological activity.

-

Target identification and validation: To elucidate the specific molecular targets and mechanisms of action for active compounds.

-

Exploration of other therapeutic areas: To investigate the potential of (3-Bromobenzoyl)pyrrolidine derivatives in treating infectious, inflammatory, and neurological diseases.

Caption: A logical workflow for the development of (3-Bromobenzoyl)pyrrolidine-based therapeutics.

References

An In-depth Technical Guide to the Initial Cellular Screening of (3-Bromobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the initial in vitro cellular screening of the novel compound, (3-Bromobenzoyl)pyrrolidine. The objective is to establish a foundational understanding of its biological activity, including cytotoxicity, induction of apoptosis, and potential kinase inhibition, to inform further drug development efforts.

Introduction

(3-Bromobenzoyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring, a structural motif present in numerous biologically active molecules and natural alkaloids.[1][2][3] The pyrrolidine scaffold is of significant interest in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and novelty of potential drug candidates.[1] Given the prevalence of the pyrrolidine core in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects, a systematic cellular screening of (3-Bromobenzoyl)pyrrolidine is warranted to elucidate its therapeutic potential.[3][4]

This document provides detailed experimental protocols and data presentation formats for a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

Experimental Workflow

The initial screening of (3-Bromobenzoyl)pyrrolidine will follow a logical progression from general to more specific cellular effects. The proposed workflow is designed to efficiently identify and characterize the compound's biological activity.

Caption: Experimental workflow for the initial cellular screening of (3-Bromobenzoyl)pyrrolidine.

Tier 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of (3-Bromobenzoyl)pyrrolidine across a panel of cancer cell lines to identify sensitive lines and establish a working concentration range for subsequent assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6][7]

3.1.1. Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[7][8]

-

Compound Treatment: Prepare serial dilutions of (3-Bromobenzoyl)pyrrolidine in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[6][8]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.

| Cell Line | Histotype | IC50 (µM) of (3-Bromobenzoyl)pyrrolidine |

| A549 | Lung Carcinoma | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 15.6 |

| HCT116 | Colon Carcinoma | 5.4 |

| Jurkat | T-cell Leukemia | > 50 |

Tier 2: Elucidation of Mechanism of Action

Based on the cytotoxicity results, further assays will be conducted to investigate the potential mechanism of cell death, such as apoptosis, and to explore a hypothetical target class like protein kinases.

Apoptosis Induction (Caspase-3/7 Activity Assay)

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Measuring the activity of effector caspases, such as caspase-3 and -7, can indicate whether the compound induces apoptosis.[9] This assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric molecule.[9]

4.1.1. Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed and treat cells in a 96-well plate with (3-Bromobenzoyl)pyrrolidine at concentrations around the determined IC50 for 24 hours.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions, which typically involves combining a buffer with a luminogenic substrate containing the DEVD sequence.[10]

-

Cell Lysis and Substrate Cleavage: Add an equal volume of the caspase-3/7 reagent to each well. This reagent also contains a lysis agent.[10]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[9][11][12]

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the amount of caspase activity.[10]

Data Presentation: Caspase-3/7 Activation

| Treatment | Concentration (µM) | Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |

| Vehicle (DMSO) | - | HCT116 | 1.0 |

| (3-Bromobenzoyl)pyrrolidine | 5 | HCT116 | 3.5 |

| (3-Bromobenzoyl)pyrrolidine | 10 | HCT116 | 6.2 |

| Staurosporine (Positive Control) | 1 | HCT116 | 8.9 |

Tier 3: Hypothetical Target Validation - Kinase Inhibition

Many small molecule inhibitors exert their effects by modulating signaling pathways, often through the inhibition of protein kinases.[13] A western blot for key phosphorylated proteins in a relevant pathway can provide initial evidence of kinase inhibition.

Hypothetical Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of upstream kinases like MEK or RAF can lead to a decrease in the phosphorylation of ERK.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by (3-Bromobenzoyl)pyrrolidine.

Western Blot Analysis

Western blotting can be used to detect changes in the phosphorylation state of specific proteins within a signaling pathway.[14] A decrease in the level of a phosphorylated protein after treatment with the compound can suggest inhibition of an upstream kinase.[13]

5.2.1. Experimental Protocol: Western Blot

-

Cell Lysis: Treat cells with (3-Bromobenzoyl)pyrrolidine for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in SDS-PAGE sample buffer and separate them by size on a polyacrylamide gel.[15][16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[14][15]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.[16]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[13]

Data Presentation: Western Blot Results

| Treatment | p-ERK (Normalized Intensity) | Total ERK (Normalized Intensity) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| (3-Bromobenzoyl)pyrrolidine (5 µM) | 0.45 | 0.98 |

| (3-Bromobenzoyl)pyrrolidine (10 µM) | 0.15 | 1.02 |

Conclusion and Future Directions

This technical guide provides a structured framework for the initial cellular screening of (3-Bromobenzoyl)pyrrolidine. The tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, allows for an efficient evaluation of the compound's biological activity. The hypothetical data presented herein illustrates how results can be structured and interpreted.

Positive findings from this initial screen, such as potent cytotoxicity in specific cell lines and evidence of on-target pathway modulation, would justify further investigation. Subsequent steps could include broader kinase profiling, target deconvolution studies, and in vivo efficacy experiments in relevant disease models.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. promega.com [promega.com]

- 11. mpbio.com [mpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Bromobenzoyl Moiety: A Key Player in the Biological Activity of Pyrrolidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural versatility and ability to interact with a wide range of biological targets have made it a privileged structure in drug discovery.[1][2][3] Among the various substitutions on the pyrrolidine ring, the incorporation of a bromobenzoyl group has emerged as a critical determinant of pharmacological activity, influencing potency, selectivity, and mechanism of action across different therapeutic areas. This technical guide provides a comprehensive overview of the role of the bromobenzoyl group in modulating the activity of pyrrolidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Structure-Activity Relationship: The Impact of the Bromobenzoyl Group

The introduction of a bromobenzoyl group onto the pyrrolidine core can significantly impact the molecule's interaction with its biological target. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. Its electron-withdrawing nature and steric bulk also influence the overall electronic and conformational properties of the molecule.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, highlighting the contribution of the bromobenzoyl group to the biological activity of pyrrolidine derivatives.

Table 1: Inhibition of Butyrylcholinesterase (BuChE) by Benzothiazole-Propanamide Pyrrolidine Derivatives [4]

| Compound ID | R Group on Benzothiazole | IC50 (µM) against BuChE |

| 2c | 5-methyl | 15.12 |

| 2h | 6-bromo | 12.33 |

As shown in Table 1, the presence of a bromo group at the 6-position of the benzothiazole ring (compound 2h) resulted in a lower IC50 value, indicating higher inhibitory potency against BuChE compared to the methyl-substituted analog (2c)[4].

Table 2: Inhibition of Monoacylglycerol Lipase (MAGL) by Benzoxazole Clubbed 2-Pyrrolidinones [5]

| Compound ID | Substitution on Phenyl Ring | % Inhibition of MAGL at 100 µM | IC50 (nM) |

| 13 | 2-CH3 | < 50 | - |

| 14 | 4-CH3 | < 50 | - |

| 15 | 4-OH | < 50 | - |

| 16 | 4-OCH3 | < 50 | - |

| 17 | 4-Cl | < 50 | - |

| 18 | 3-Cl, 4-F | < 50 | - |

| 19 | 4-NO2 | > 50 | 8.4 |

| 20 | 4-SO2NH2 | > 50 | 7.6 |

While a bromobenzoyl group is not directly present in the most active compounds in this series, the data in Table 2 illustrates that electron-withdrawing groups at the para position of the phenyl ring significantly enhance MAGL inhibitory activity.[5] This provides a rationale for exploring bromo-substitutions in similar scaffolds.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay[4]

-

Enzyme and Substrate Preparation: Human BuChE and the substrate butyrylthiocholine iodide (BTCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibitor Preparation: The test compounds, including the bromobenzoyl pyrrolidine derivatives, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

Assay Procedure:

-

Add 20 µL of the test compound solution to a 96-well plate.

-

Add 20 µL of BuChE solution and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 20 µL of BTCI.

-

Add 140 µL of DTNB (Ellman's reagent) solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Monoacylglycerol Lipase (MAGL) Inhibition Assay[5]

-

Enzyme and Substrate Preparation: Recombinant human MAGL and the fluorogenic substrate 4-methylumbelliferyl acetate (4-MUA) are used.

-

Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a concentration gradient.

-

Assay Procedure:

-

The assay is performed in a 96-well plate in a buffer solution (e.g., Tris-HCl with 0.1% BSA, pH 7.2).

-

The test compound is pre-incubated with the MAGL enzyme for a defined period (e.g., 10 minutes) at room temperature.

-

The reaction is initiated by the addition of the 4-MUA substrate.

-

The fluorescence intensity is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis: The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Role of Bromobenzoyl Pyrrolidine Derivatives

The following diagrams, created using the DOT language, illustrate key concepts related to the activity and evaluation of these compounds.

Caption: A logical workflow for the screening and evaluation of bromobenzoyl pyrrolidine derivatives.

Caption: A generalized signaling pathway illustrating the inhibitory action of a bromobenzoyl pyrrolidine derivative.

Conclusion

The incorporation of a bromobenzoyl group is a valuable strategy in the design of potent and selective pyrrolidine-based therapeutic agents. The data presented in this guide underscores the importance of this moiety in enhancing biological activity, likely through a combination of electronic effects and the potential for halogen bonding. The provided experimental protocols offer a foundation for the consistent evaluation of such compounds, while the diagrams facilitate a clearer understanding of their workflow and potential mechanisms of action. Further exploration of the structure-activity relationships of bromobenzoyl-substituted pyrrolidines holds significant promise for the development of novel drugs targeting a range of diseases.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Exploring the Structure-Activity Relationship of Benzoyl-Pyrrolidine Scaffolds: A Technical Overview

Disclaimer: Extensive research has revealed a significant lack of publicly available data regarding the specific structure-activity relationship (SAR) of (3-Bromobenzoyl)pyrrolidine. Therefore, this document provides a broader technical guide on the general SAR of benzoyl-pyrrolidine and related pyrrolidine-containing scaffolds, drawing from established principles in medicinal chemistry and available literature on analogous compounds. This overview is intended for researchers, scientists, and drug development professionals.

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent feature in a vast array of natural products and synthetic bioactive molecules.[1][2][3] Its significance in drug discovery is attributed to its ability to introduce a three-dimensional architecture to a molecule, which can be crucial for specific interactions with biological targets.[4] The pyrrolidine nucleus can serve as a versatile scaffold for developing therapeutic agents across various disease areas, including but not limited to, central nervous system disorders, inflammation, cancer, and infectious diseases.[2][3][5]

General Structure-Activity Relationships of Substituted Pyrrolidines

The pharmacological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine ring and any attached moieties, such as a benzoyl group.

Substitution on the Pyrrolidine Ring

Modifications to the pyrrolidine ring itself can significantly impact biological activity. Key positions for substitution include:

-

Nitrogen Atom (N-1): The nitrogen atom of the pyrrolidine ring is a common site for substitution. N-alkylation or N-acylation can influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, in some series of insecticidal compounds, N-alkylation was found to be crucial for acaricidal activity.

-

Carbon-2 (C-2): Substituents at the C-2 position can introduce chirality and provide key interactions with target proteins. The stereochemistry at this position is often critical for activity.

-

Carbon-3 (C-3): The C-3 position is another important site for modification. The size, stereochemistry, and electronic properties of substituents at C-3 can modulate potency and selectivity. For example, in a series of anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the 3-position strongly influenced the activity profile.[1]

Substitution on the Benzoyl Moiety

For compounds containing a benzoyl group attached to the pyrrolidine, substitutions on the phenyl ring are a primary focus for SAR studies. The position and electronic nature of these substituents can drastically alter the compound's interaction with its biological target.

-

Ortho-, Meta-, and Para-Positions: The location of a substituent on the phenyl ring (ortho, meta, or para) can dictate the orientation of the molecule within a binding pocket. Halogens (such as the bromine in the titular compound), alkyl groups, alkoxy groups, and other functional groups are commonly explored at these positions to probe electronic and steric effects.

Tabular Summary of Hypothetical SAR Data

Due to the absence of specific data for (3-Bromobenzoyl)pyrrolidine, the following table presents a hypothetical SAR for a generic "Benzoyl-pyrrolidine" scaffold, based on general principles observed in related compound series. This is for illustrative purposes only.

| Compound ID | R1 (Benzoyl Position) | R2 (Pyrrolidine-N) | R3 (Pyrrolidine-C3) | Biological Activity (IC50, µM) |

| BP-1 | H | H | H | >100 |

| BP-2 | 3-Br | H | H | 50 |

| BP-3 | 4-Cl | H | H | 25 |

| BP-4 | 4-OCH3 | H | H | 75 |

| BP-5 | 4-Cl | CH3 | H | 15 |

| BP-6 | 4-Cl | H | OH | 5 |

This table is a fictional representation to illustrate how SAR data is typically presented.

Experimental Protocols

Detailed experimental protocols for SAR studies are specific to the biological target and the therapeutic area of interest. Below are generalized workflows for common assays in drug discovery.

General Synthesis of Benzoyl-Pyrrolidine Derivatives

A common synthetic route to prepare N-benzoyl-pyrrolidines involves the acylation of pyrrolidine with a substituted benzoyl chloride.

Workflow for Synthesis:

In Vitro Biological Assay Workflow

A generalized workflow for evaluating the biological activity of newly synthesized compounds is depicted below.

Potential Signaling Pathways

The signaling pathways modulated by benzoyl-pyrrolidine derivatives would be entirely dependent on their specific molecular target. Given the wide range of activities for pyrrolidine-containing molecules, these could include pathways involved in neurotransmission, cell cycle regulation, or inflammatory responses. For example, if a compound were to inhibit a specific kinase, it would impact the downstream signaling cascade of that enzyme.

Hypothetical Kinase Inhibitor Signaling Pathway:

Conclusion

While a detailed structure-activity relationship for (3-Bromobenzoyl)pyrrolidine remains to be elucidated in public research, the broader class of pyrrolidine-containing molecules continues to be a fertile ground for drug discovery. The versatility of the pyrrolidine scaffold, combined with the tunability of substituents on associated aromatic systems like the benzoyl group, allows for the generation of diverse chemical libraries with a wide range of pharmacological activities. Future research into specific derivatives such as (3-Bromobenzoyl)pyrrolidine will be necessary to define their therapeutic potential and delineate their specific structure-activity relationships.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Bromobenzyl)pyrrolidine hydrochloride | 1609402-88-1 | Benchchem [benchchem.com]

- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

Methodological & Application

Synthesis of 3-Aryl Pyrrolidines using (3-Bromobenzoyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl pyrrolidines, a crucial scaffold in medicinal chemistry, using (3-Bromobenzoyl)pyrrolidine as a versatile starting material. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to introduce a diverse range of aryl and heteroaryl moieties at the 3-position of the pyrrolidine ring.

Application Notes

The 3-aryl pyrrolidine motif is a privileged structure found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities. The synthetic routes outlined below offer a robust platform for the generation of compound libraries for drug discovery and lead optimization programs. (3-Bromobenzoyl)pyrrolidine serves as a key building block, enabling late-stage functionalization and rapid diversification of molecular scaffolds.

Key Synthetic Strategies:

-

Suzuki-Miyaura Coupling: This reaction is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. It allows for the coupling of (3-Bromobenzoyl)pyrrolidine with a vast array of commercially available aryl and heteroaryl boronic acids or their esters under relatively mild conditions. This method is tolerant of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It is the method of choice for synthesizing N-aryl and N-heteroaryl pyrrolidines by coupling (3-Bromobenzoyl)pyrrolidine with various primary and secondary amines. This reaction is instrumental in the synthesis of compounds targeting a variety of receptors and enzymes.[1][2][3][4][5][6]

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of (3-Bromobenzoyl)pyrrolidine provides access to 3-alkynyl-substituted pyrrolidines, which can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of conjugated systems.[7][8][9][10][11][12]

-

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be employed to introduce vinyl groups at the 3-position of the pyrrolidine ring, which can be further functionalized.[13][14][15]

The choice of reaction depends on the desired final product and the available starting materials. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3-aryl pyrrolidines using palladium-catalyzed cross-coupling reactions. Please note that while extensive literature exists for these reaction types, specific data for (3-Bromobenzoyl)pyrrolidine is limited. The data presented here is based on analogous reactions with structurally similar aryl bromides and serves as a guide for reaction optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling of (3-Bromobenzoyl)pyrrolidine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 12 | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 16 | 90 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 18 | 85 | 75-85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 12 | 80 | 82-92 |

Table 2: Representative Data for Buchwald-Hartwig Amination of (3-Bromobenzoyl)pyrrolidine with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 8 | 110 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 24 | 100 | 70-80 |

| 3 | Indole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 16 | 110 | 75-85 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 12 | 90 | 85-95 |

Table 3: Representative Data for Sonogashira Coupling of (3-Bromobenzoyl)pyrrolidine with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 6 | 65 | 80-90 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | i-Pr₂NH | DMF | 8 | 80 | 75-85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | - | Piperidine | Toluene | 12 | 90 | 70-80 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 5 | 100 | 85-95 |

Table 4: Representative Data for Heck Reaction of (3-Bromobenzoyl)pyrrolidine with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 16 | 100 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 24 | 120 | 65-75 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 12 | 110 | 60-70 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Tri-2-furylphosphine (4) | Et₃N | Dioxane | 18 | 100 | 70-80 |

Experimental Protocols

The following are general protocols for the palladium-catalyzed synthesis of 3-aryl pyrrolidines from (3-Bromobenzoyl)pyrrolidine. Note: These are representative procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

1. General Protocol for Suzuki-Miyaura Coupling

-

Materials:

-

(3-Bromobenzoyl)pyrrolidine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

-

Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)

-

-

Procedure:

-

To a dry Schlenk flask, add (3-Bromobenzoyl)pyrrolidine, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. General Protocol for Buchwald-Hartwig Amination

-

Materials:

-

(3-Bromobenzoyl)pyrrolidine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%)

-

Ligand (e.g., Xantphos, BINAP, XPhos; 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by (3-Bromobenzoyl)pyrrolidine and the amine.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

3. General Protocol for Sonogashira Coupling

-

Materials:

-

(3-Bromobenzoyl)pyrrolidine (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂; 1-3 mol%)

-

Copper(I) iodide (CuI; 2-5 mol%)

-

Ligand (e.g., PPh₃; 2-6 mol%)

-

Base (e.g., Et₃N, i-Pr₂NH, Piperidine)

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

-

-

Procedure:

-

To a dry Schlenk flask, add (3-Bromobenzoyl)pyrrolidine, the palladium catalyst, CuI, and the ligand (if used).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

4. General Protocol for Heck Reaction

-

Materials:

-

(3-Bromobenzoyl)pyrrolidine (1.0 mmol, 1.0 equiv)

-

Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%)

-

Ligand (e.g., P(o-tol)₃, PPh₃; 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., DMF, DMA, NMP, Dioxane)

-

-

Procedure:

-

To a dry Schlenk flask, add (3-Bromobenzoyl)pyrrolidine, the palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the alkene.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 3-aryl pyrrolidines from (3-Bromobenzoyl)pyrrolidine.

Caption: General experimental workflow for the synthesis of 3-aryl pyrrolidines.

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.